
NKTR-105
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NKTR-105 is a novel form of docetaxel that was developed using Nektar/'s advanced polymer technology platform. The compound belongs to the taxoid family and acts by disrupting the microtubular network in cells. It is being developed as an anti-neoplastic agent, and is the company/'s second oncology program in clinical development. In previous preclinical studies, this compound demonstrated superior antitumor activity with no neutropenia in multiple tumor models, indicating that this compound may enable sustained therapeutic levels of docetaxel without the myelosuppression that is a dose-limiting toxicity for this widely-used cancer therapy.
Wissenschaftliche Forschungsanwendungen
Background on NKTR-105
This compound utilizes advanced polymer conjugate technology to improve the pharmacological profile of docetaxel, a chemotherapeutic agent used in treating several cancers including breast, lung, and prostate cancers. The primary goal of this compound is to achieve a prolonged half-life and increased tumor exposure compared to traditional docetaxel formulations, which often suffer from suboptimal pharmacokinetics and dose-limiting toxicities such as neutropenia.
Efficacy in Tumor Models
Preclinical studies have demonstrated that this compound exhibits superior anti-tumor activity compared to standard docetaxel. Key findings from these studies include:
- Tumor Growth Delay : In mouse xenograft models, this compound achieved tumor growth delay percentages of 122% versus 48% for docetaxel .
- Increased Drug Concentration : Treatment with this compound resulted in docetaxel concentrations in tumors that were 0.4 to 4-fold higher than those achieved with conventional docetaxel administration .
- Improved Time-Concentration Profile : The time-concentration profile of docetaxel was enhanced two-fold with this compound compared to standard formulations .
Specific Tumor Types Studied
This compound has been evaluated in various preclinical tumor models, including:
Tumor Model | Percent Tumor Growth Delay (this compound vs. Docetaxel) |
---|---|
Non-Small Cell Lung | 122% vs. 48% |
Colorectal (LoVo) | 2.5-fold greater |
Colorectal (LS174T) | 2.0-fold greater |
These results indicate that this compound may provide significant therapeutic advantages across multiple cancer types.
Phase 1 Clinical Trials
This compound is currently under investigation in Phase 1 clinical trials targeting patients with refractory solid tumors. The objectives of these trials include assessing:
- Safety : Monitoring adverse effects and tolerability.
- Pharmacokinetics : Evaluating how the drug behaves in the body over time.
- Anti-Tumor Activity : Measuring the drug's effectiveness against solid tumors that have not responded to previous therapies .
Preliminary Findings
Initial results from these trials suggest that this compound does not require pre-treatment with corticosteroids and has not shown evidence of neutropenia in patients thus far . This is particularly significant as neutropenia is a common dose-limiting side effect of traditional chemotherapy regimens.
Eigenschaften
Molekularformel |
C31H29N5O6 |
---|---|
Aussehen |
Solid powder |
Synonyme |
NKTR105; NKTR-105; NKTR 105; docetaxel conjugate.; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.